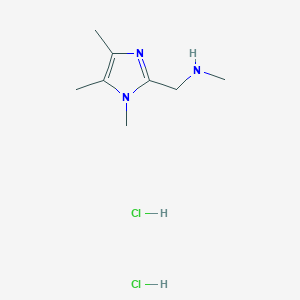

N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-6-7(2)11(4)8(10-6)5-9-3;;/h9H,5H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGVOHGPOKKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CNC)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₁₇Cl₂N₃ and CAS number 1332531-08-4, is characterized by its imidazole ring structure and its methylation at the nitrogen atom. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇Cl₂N₃ |

| Molecular Weight | 202.15 g/mol |

| CAS Number | 1332531-08-4 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing imidazole rings often exhibit significant activity against microbial pathogens and may influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of imidazole derivatives. For instance, compounds similar to N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.25 µg/mL against certain fungal pathogens like Cryptococcus neoformans .

Cytotoxicity and Selectivity

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies have indicated that this compound exhibits selective cytotoxic effects against various cancer cell lines while sparing normal cells. For example, similar compounds have shown IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HeLa .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of several imidazole derivatives. The results showed that one derivative had an IC50 value of 15.63 µM against the MCF-7 cell line, comparable to established chemotherapeutic agents . This indicates a promising avenue for further exploration in cancer treatment.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of imidazole derivatives against MRSA and other pathogens. The findings revealed that specific structural modifications enhanced potency significantly, suggesting that N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine could be optimized for improved antimicrobial action .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess broad-spectrum antibacterial activity against gram-positive pathogens. Studies have documented the effectiveness of these compounds in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

Pharmacological Potential

The imidazole ring is a key structural motif in many pharmacologically active compounds. This compound may serve as a scaffold for synthesizing novel drugs targeting various biological pathways. Its ability to interact with biological macromolecules suggests potential applications in drug design and development .

Catalysis

Catalytic Applications

Imidazole derivatives are known to act as effective ligands in coordination chemistry and catalysis. This compound has been explored for its catalytic properties in organic synthesis. It can facilitate various reactions such as cross-coupling and oxidation processes, enhancing the efficiency of chemical transformations .

Materials Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in the synthesis of functional materials. For example, it can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that incorporating imidazole-based compounds can lead to materials with improved stability and performance under various conditions .

Surface Activity

The compound's surfactant properties make it suitable for applications in surface modification and stabilization of colloidal systems. Studies have demonstrated that imidazole derivatives can reduce surface tension and improve the wetting properties of surfaces, which is beneficial in formulations such as coatings and emulsions .

Case Studies

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

- Steric and Electronic Effects : The 1,4,5-trimethyl substitution in the target compound enhances hydrophobicity and steric hindrance compared to analogues like the 4-methyl derivative (AldrichCPR), which may influence receptor binding selectivity .

- Thiophene vs.

- Simplified Analogues : Compounds like (1H-imidazol-2-yl)methanamine hydrochloride (CAS 138799-95-8) lack methyl groups, resulting in reduced metabolic stability and shorter half-lives in vivo .

Research Implications

The structural complexity of this compound provides a template for designing ligands with enhanced receptor affinity and selectivity. However, its discontinued status underscores the need for alternative synthetic routes or analogues with comparable functionality . Future studies could explore hybrid structures combining the trimethylimidazole motif with heterocyclic substituents (e.g., thiophene) to balance steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation during handling to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Storage : Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent degradation. Avoid proximity to strong oxidizers .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment. Avoid aqueous cleanup to prevent unintended reactions .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer :

- Cyclization Strategies : Utilize nickel-catalyzed cyclization of amido-nitriles under mild conditions (20–40°C), followed by proto-demetallation and dehydrative cyclization .

- Functional Group Introduction : Methyl groups at positions 1, 4, and 5 of the imidazole ring can be introduced via alkylation of precursor amines, optimized using K₂CO₃ as a base in DMF at room temperature .

- Salt Formation : React the free base with HCl gas in anhydrous ether to precipitate the dihydrochloride salt, ensuring stoichiometric control for purity >95% .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (retention time ~8.2 min) .

- NMR : ¹H NMR (D₂O, 400 MHz) should show characteristic peaks: δ 2.35 (s, 3H, N–CH₃), δ 3.12 (s, 6H, C4/C5–CH₃), δ 4.20 (q, 2H, CH₂NH) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis byproducts like 1,4,5-trimethylimidazole .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reaction yields during scaled synthesis of this compound?

- Methodological Answer :

- Parameter Optimization : Screen reaction temperatures (20–60°C) and catalyst loadings (1–5 mol% Ni). Lower yields at scale often arise from inefficient mixing; use flow chemistry for improved heat/mass transfer .

- Impurity Profiling : Compare LC-MS data from small- vs. large-scale batches to identify side products (e.g., over-alkylated imidazoles). Optimize purification via gradient recrystallization (ethanol/water) .

- Kinetic Analysis : Perform in-situ IR to monitor reaction progression and adjust reagent addition rates to minimize byproducts .

Q. What strategies enable regioselective introduction of substituents on the imidazole core without disrupting the dihydrochloride salt?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine group with Boc (tert-butyloxycarbonyl) before introducing substituents at C2 or C4. Deprotect with HCl/dioxane to regenerate the salt .

- Microwave-Assisted Synthesis : Use microwave irradiation (100°C, 30 min) to enhance regioselectivity in Ullmann coupling for aryl substitutions at C2 .

- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict substitution preferences based on electron density maps of the imidazole ring .

Q. How do steric effects from multiple methyl groups influence the compound’s reactivity and stability?

- Methodological Answer :

- Reactivity : The 1,4,5-trimethyl groups increase steric hindrance, reducing nucleophilic attack at the imidazole N3 position. This is confirmed by slower reaction rates in SN2 assays vs. non-methylated analogs .

- Stability : Methyl groups enhance thermal stability (TGA shows decomposition onset at 220°C vs. 180°C for unmethylated analogs). However, hygroscopicity increases due to the dihydrochloride salt; store under argon to mitigate .

- Solubility : Reduced aqueous solubility (3.2 mg/mL at pH 7) compared to mono-methylated derivatives. Use co-solvents like PEG-400 (20% v/v) for in vitro assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Contextual Evaluation : SDS data indicates stability at pH 2–6, while some studies report decomposition via imidazole ring hydrolysis at pH <2. Replicate conditions using USP buffers and track degradation via ¹H NMR (loss of CH₃ peaks at δ 2.35–3.12).

- Mechanistic Study : Perform kinetic isotope experiments (D₂O vs. H₂O) to determine if hydrolysis is acid-catalyzed. LC-MS can identify intermediates like 1,4,5-trimethylimidazole-2-carbaldehyde .

- Recommendation : For acidic applications (e.g., gastric fluid models), stabilize the compound with enteric coatings or buffering agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.